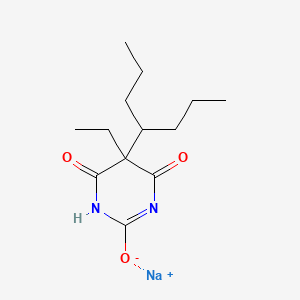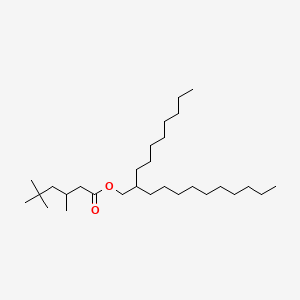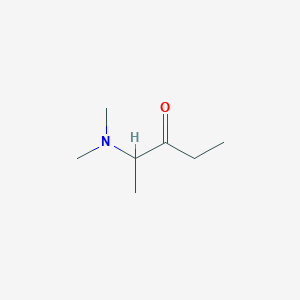
Mercury, bis(3-hydroxy-1-propynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mercury, bis(3-hydroxy-1-propynyl)- typically involves the reaction of mercury(II) salts with 3-hydroxy-1-propyne. One common method is the reaction of mercury(II) acetate with 3-hydroxy-1-propyne in an aqueous medium. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of mercury, bis(3-hydroxy-1-propynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade mercury(II) salts and 3-hydroxy-1-propyne, with careful monitoring of reaction parameters to optimize yield and purity. The product is then purified through recrystallization or other suitable methods.
Analyse Chemischer Reaktionen
Types of Reactions
Mercury, bis(3-hydroxy-1-propynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound to elemental mercury and other reduced species.
Substitution: The 3-hydroxy-1-propynyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while reduction can produce elemental mercury.
Wissenschaftliche Forschungsanwendungen
Mercury, bis(3-hydroxy-1-propynyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the manufacture of specialized materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of mercury, bis(3-hydroxy-1-propynyl)- involves its interaction with various molecular targets. The compound can bind to thiol groups in proteins, affecting their function. It can also interact with nucleic acids, potentially leading to changes in gene expression. The exact pathways and molecular targets involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmercury: An organomercury compound with a single methyl group attached to mercury.
Ethylmercury: Similar to methylmercury but with an ethyl group.
Phenylmercury: Contains a phenyl group attached to mercury.
Uniqueness
Mercury, bis(3-hydroxy-1-propynyl)- is unique due to the presence of two 3-hydroxy-1-propynyl groups, which confer distinct chemical properties and reactivity compared to other organomercury compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
62374-53-2 |
|---|---|
Molekularformel |
C6H6HgO2 |
Molekulargewicht |
310.70 g/mol |
IUPAC-Name |
bis(3-hydroxyprop-1-ynyl)mercury |
InChI |
InChI=1S/2C3H3O.Hg/c2*1-2-3-4;/h2*4H,3H2; |
InChI-Schlüssel |
QYYXGNGPJVHBPO-UHFFFAOYSA-N |
Kanonische SMILES |
C(C#C[Hg]C#CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)

![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13793452.png)



